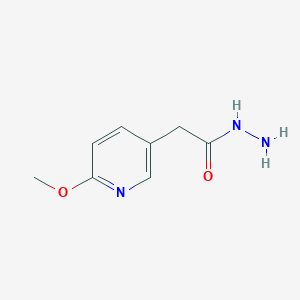

2-(6-Methoxypyridin-3-yl)acetohydrazide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

943541-28-4 |

|---|---|

Molecular Formula |

C8H11N3O2 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

2-(6-methoxypyridin-3-yl)acetohydrazide |

InChI |

InChI=1S/C8H11N3O2/c1-13-8-3-2-6(5-10-8)4-7(12)11-9/h2-3,5H,4,9H2,1H3,(H,11,12) |

InChI Key |

PRKFQIFAWXDNKS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)CC(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 6 Methoxypyridin 3 Yl Acetohydrazide

Established Synthetic Pathways for Acetohydrazide Formation

The formation of the acetohydrazide functional group is a critical step in the synthesis of the title compound. This transformation is most commonly achieved through the reaction of an ester with a hydrazine (B178648) source, a process known as hydrazinolysis.

Hydrazinolysis Reactions of Ester Precursors

The most prevalent and straightforward method for synthesizing 2-(6-methoxypyridin-3-yl)acetohydrazide is the hydrazinolysis of a corresponding ester precursor, typically methyl 2-(6-methoxypyridin-3-yl)acetate or ethyl 2-(6-methoxypyridin-3-yl)acetate. This reaction involves the nucleophilic acyl substitution of the ester's alkoxy group (-OR) with a hydrazino group (-NHNH₂).

The general reaction is conducted by refluxing the ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O) in a suitable alcoholic solvent, such as ethanol (B145695) or methanol (B129727). organic-chemistry.org The use of hydrazine hydrate is common, and it can be used in various concentrations, such as 85% or 99%. organic-chemistry.orgmasterorganicchemistry.com The reaction mixture is typically heated for several hours to ensure complete conversion. For instance, a common procedure involves refluxing the ester with a two-fold molar excess of hydrazine hydrate in absolute ethanol for approximately 8 hours. organic-chemistry.org In other analogous preparations, the reaction has been shown to proceed effectively at room temperature over a period of 4 hours using a three-fold molar excess of 85% hydrazine hydrate. organic-chemistry.org Upon cooling, the resulting hydrazide product often precipitates from the solution and can be isolated through filtration, followed by purification via recrystallization from a suitable solvent like isopropanol (B130326) or ethanol. organic-chemistry.org

Alternative Synthetic Routes to the Hydrazide Moiety

While hydrazinolysis of esters is the most common route, the hydrazide moiety can be formed from other carboxylic acid derivatives. libretexts.org Acyl chlorides, for example, react readily with hydrazine at low temperatures to form hydrazides. This method is often faster than ester hydrazinolysis but requires the initial conversion of the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Carboxylic anhydrides also serve as effective precursors for hydrazide synthesis. libretexts.org They react with hydrazine in a manner similar to acyl chlorides to yield the desired hydrazide. Another potential, though less direct, pathway involves the reaction of a carboxylic acid directly with hydrazine. This transformation typically requires the use of a coupling agent, such as a carbodiimide (B86325) (e.g., DCC or EDCI), to activate the carboxylic acid for nucleophilic attack by the hydrazine.

In specific contexts, other precursors can be utilized. For example, cyanoacetic acid hydrazide can be synthesized by reacting ethyl cyanoacetate (B8463686) with hydrazine hydrate, demonstrating the versatility of precursor selection based on the desired molecular framework. wikipedia.org

Synthesis of the 6-Methoxypyridin-3-yl Precursor Fragment

The synthesis of the title compound is fundamentally dependent on the availability of its key precursor, (6-methoxypyridin-3-yl)acetic acid or its corresponding esters. A practical synthetic route to this intermediate begins with a commercially available starting material, 6-methoxynicotinaldehyde (B1352767). chemicalbook.comlongkechem.comnih.gov

A plausible and documented pathway involves a two-step process:

Cyanation : The aldehyde group of 6-methoxynicotinaldehyde is converted to a nitrile, forming (6-methoxypyridin-3-yl)acetonitrile. This can be achieved through various cyanating agents.

Hydrolysis : The resulting acetonitrile (B52724) is then subjected to hydrolysis under either acidic or basic conditions. This process converts the nitrile functional group (-CN) into a carboxylic acid group (-COOH), yielding (6-methoxypyridin-3-yl)acetic acid. chemicalbook.com This acid can then be used directly or esterified to produce the methyl or ethyl ester required for hydrazinolysis.

More advanced synthetic strategies could also be employed to construct the (6-methoxypyridin-3-yl)acetic acid framework. For example, a Wittig reaction could be performed on 6-methoxynicotinaldehyde using a phosphonium (B103445) ylide such as (carbomethoxymethyl)triphenylphosphorane to introduce the two-carbon side chain directly. masterorganicchemistry.comorganic-chemistry.org Alternatively, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, could be utilized. wikipedia.orglibretexts.org This would involve reacting a halo-substituted precursor, like 3-bromo-6-methoxypyridine, with a suitable two-carbon building block.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound primarily focuses on the hydrazinolysis step to maximize yield and purity while minimizing reaction time. Key parameters that can be adjusted include temperature, solvent, reaction duration, and the molar ratio of reactants. chemicalbook.com

Studies on the synthesis of analogous hydrazides show that reaction conditions can vary significantly. The choice between conducting the reaction at room temperature versus reflux is a primary consideration. Refluxing in ethanol or methanol generally accelerates the reaction but may require more careful control to prevent side reactions. organic-chemistry.org Conversely, performing the reaction at room temperature can lead to a cleaner product profile but often requires a longer reaction time. organic-chemistry.org

The molar ratio of hydrazine hydrate to the ester precursor is another critical factor. Using a slight excess of hydrazine hydrate (e.g., 2-3 equivalents) is typical to drive the reaction to completion. organic-chemistry.orgorganic-chemistry.org However, a large excess may complicate the purification process. The concentration of hydrazine hydrate can also influence the reaction outcome.

The selection of the solvent is also important, with ethanol and methanol being the most common choices due to their ability to dissolve both the ester and hydrazine hydrate, and their ease of removal post-reaction. The following table summarizes conditions used in the synthesis of similar hydrazides, illustrating the range of parameters that can be optimized.

| Ester Precursor | Hydrazine Hydrate (Equivalents) | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Ethyl Thioacetate Derivative | 3 | Ethanol | Room Temp. | 4 | 67 | organic-chemistry.org |

| N-Alkylated Ester Derivative | 2 | Ethanol | Reflux | 8 | 88 | organic-chemistry.org |

| Ethyl Ester Derivative | Excess | Methanol | Reflux | N/A | High | longkechem.com |

This table is for illustrative purposes based on analogous syntheses.

Derivatization Strategies of this compound

The hydrazide functional group in this compound is a versatile handle for further molecular elaboration. The presence of the reactive -NH₂ group allows for a variety of chemical transformations, most notably the formation of hydrazones, which are also known as N-ylidenehydrazides or Schiff bases.

Formation of N-Ylidenehydrazides (Schiff Bases)

The reaction of this compound with aldehydes or ketones leads to the formation of N-ylidenehydrazides, commonly referred to as Schiff bases. This condensation reaction is a reliable and high-yielding method for derivatization. masterorganicchemistry.com

The synthesis is typically carried out by mixing the acetohydrazide with the desired carbonyl compound in an alcoholic solvent, such as ethanol, and heating the mixture to reflux. masterorganicchemistry.com The reaction often proceeds to completion without the need for an acid catalyst, and the resulting Schiff base product frequently precipitates from the cooled reaction mixture, simplifying its isolation. organic-chemistry.org Yields for such reactions are generally high, often in the range of 61-89%. organic-chemistry.org

This derivatization strategy allows for the introduction of a wide variety of substituents onto the hydrazide backbone, depending on the structure of the aldehyde or ketone used. This modularity is valuable for creating libraries of related compounds. Below is a table illustrating the types of Schiff bases that can be formed from this compound.

| Carbonyl Reactant (R¹R²C=O) | Resulting N-Ylidenehydrazide Structure |

| Benzaldehyde | 2-(6-Methoxypyridin-3-yl)-N'-(phenylmethylene)acetohydrazide |

| Acetophenone (B1666503) | N'-(1-Phenylethylidene)-2-(6-methoxypyridin-3-yl)acetohydrazide |

| Cyclohexanone | N'-(Cyclohexylidene)-2-(6-methoxypyridin-3-yl)acetohydrazide |

| 4-Hydroxybenzaldehyde | N'-(4-Hydroxybenzylidene)-2-(6-methoxypyridin-3-yl)acetohydrazide |

| Propan-2-one (Acetone) | N'-(Propan-2-ylidene)-2-(6-methoxypyridin-3-yl)acetohydrazide |

Cyclization Reactions to Form Heterocyclic Systems (e.g., Oxadiazoles (B1248032), Triazoles)

The hydrazide functionality of this compound is a key reactive site that allows for its conversion into various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. These heterocyclic cores are of significant interest in medicinal chemistry and materials science.

1,3,4-Oxadiazoles

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from this compound can be achieved through several established methods. A common approach involves the reaction of the acetohydrazide with carbon disulfide in an alcoholic potassium hydroxide (B78521) solution. This reaction proceeds through the formation of a potassium dithiocarbazinate salt, which upon heating undergoes cyclization with the elimination of hydrogen sulfide (B99878) to yield the corresponding 5-(6-methoxypyridin-3-ylmethyl)-1,3,4-oxadiazole-2-thione.

Alternatively, reaction of the acetohydrazide with various aroyl chlorides or carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride can lead to the formation of 2-substituted-5-(6-methoxypyridin-3-ylmethyl)-1,3,4-oxadiazoles. dtic.milnih.gov Oxidative cyclization of hydrazones, formed by the condensation of the acetohydrazide with aldehydes, represents another route to 1,3,4-oxadiazoles. masterorganicchemistry.com

1,2,4-Triazoles

The construction of the 1,2,4-triazole (B32235) ring from this compound can be accomplished through various synthetic strategies. One common method involves the initial formation of a thiosemicarbazide (B42300) derivative by reacting the acetohydrazide with an isothiocyanate. Subsequent cyclization of the thiosemicarbazide in the presence of a base, such as sodium hydroxide or sodium ethoxide, leads to the formation of a 4-substituted-5-(6-methoxypyridin-3-ylmethyl)-4H-1,2,4-triazole-3-thiol. mdpi.com

Another versatile method is the reaction of the acetohydrazide with orthoesters, such as triethyl orthoformate, which can yield the corresponding 5-(6-methoxypyridin-3-ylmethyl)-1,2,4-triazole. Further reactions of the initially formed triazole can introduce a variety of substituents. beilstein-journals.orgzsmu.edu.ua Additionally, condensation of the acetohydrazide with various reagents like cyanogen (B1215507) bromide can lead to aminotriazole derivatives. nih.gov

Functionalization at the Acetyl Moiety

The acetyl moiety of this compound offers several sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

N-Alkylation and N-Acylation: The terminal nitrogen atom of the hydrazide group is nucleophilic and can undergo alkylation and acylation reactions. Reaction with alkyl halides in the presence of a base can introduce alkyl groups. mdpi.com Similarly, acylation with acid chlorides or anhydrides can yield N,N'-diacylhydrazide derivatives. These modifications can be used to alter the steric and electronic properties of the molecule.

Schiff Base Formation: The primary amine of the hydrazide readily condenses with aldehydes and ketones to form the corresponding hydrazones (Schiff bases). This reaction is often a precursor step in the synthesis of various heterocyclic systems, as seen in some routes to oxadiazoles and triazoles. mdpi.comresearchgate.net

Modifications on the Pyridine (B92270) Ring System

The pyridine ring of this compound can also be subjected to further functionalization, although the existing substituents will influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. masterorganicchemistry.com However, the methoxy (B1213986) group at the 6-position is an activating group and will direct incoming electrophiles. Considering the directing effects of the methoxy group (ortho, para-directing) and the acetylhydrazide group (meta-directing relative to the point of attachment), electrophilic substitution would be expected to occur at specific positions on the ring. masterorganicchemistry.comlumenlearning.com

Nucleophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient and is therefore susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6). stackexchange.comyoutube.com The presence of the methoxy group at the 6-position makes it a potential leaving group for nucleophilic substitution reactions, especially with strong nucleophiles. ntu.edu.sgnih.gov This allows for the introduction of a variety of nucleophiles, including amines and alkoxides, at this position.

Analytical Characterization Techniques for Synthetic Products

The structural elucidation and purity assessment of this compound and its synthetic derivatives are accomplished using a combination of modern spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the key functional groups present in the synthesized molecules. For this compound, characteristic absorption bands would be expected for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the amide carbonyl (around 1630-1680 cm⁻¹), and the C-O stretching of the methoxy group. researchgate.netkau.edu.saresearchgate.net Upon cyclization to form oxadiazoles or triazoles, the disappearance of certain hydrazide bands and the appearance of new bands characteristic of the heterocyclic ring (e.g., C=N stretching) would be observed. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. In the ¹H NMR spectrum of this compound, distinct signals for the protons of the pyridine ring, the methylene (B1212753) group, the methoxy group, and the NH and NH₂ protons of the hydrazide would be expected. rsc.orgresearchgate.net For its derivatives, changes in the chemical shifts and coupling patterns would confirm the site of functionalization or cyclization. For example, the formation of a Schiff base would result in a new signal for the imine proton (N=CH). mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which can further confirm their structures. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular formula. Fragmentation patterns can reveal the loss of specific groups, such as the methoxy group or the hydrazide moiety, providing structural evidence. dtic.milsapub.org

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compounds. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to confirm the elemental composition and purity of the product. nih.gov

Below is a table summarizing the expected analytical data for the title compound and its derivatives.

| Compound Type | Expected IR Bands (cm⁻¹) | Expected ¹H NMR Signals | Expected Mass Spec. |

| This compound | 3200-3400 (N-H), 1630-1680 (C=O), C-O | Pyridine H's, -CH₂-, -OCH₃, -NHNH₂ | Molecular ion peak |

| 1,3,4-Oxadiazole (B1194373) Derivative | ~1600 (C=N), C-O-C | Pyridine H's, -CH₂-, -OCH₃, Ring H's | Molecular ion peak |

| 1,2,4-Triazole Derivative | ~1600 (C=N), ~2550 (S-H if thione) | Pyridine H's, -CH₂-, -OCH₃, Ring H's, NH/SH | Molecular ion peak |

| Schiff Base Derivative | ~1620 (C=N), 3200-3400 (N-H) | Pyridine H's, -CH₂-, -OCH₃, N=CH, Ar-H | Molecular ion peak |

Biological Activity Spectrum and Mechanistic Investigations of 2 6 Methoxypyridin 3 Yl Acetohydrazide and Its Analogues

Antimicrobial Activity Studies

The hydrazide-hydrazone moiety (–CO–NH–N=CH–) is a key feature in many compounds exhibiting antimicrobial effects. jocpr.commdpi.com Research into this class of molecules has revealed a broad spectrum of activity against various pathogenic bacteria and fungi. nih.govmdpi.com

Analogues of 2-(6-Methoxypyridin-3-yl)acetohydrazide have demonstrated notable antibacterial properties. For instance, a series of N'-substituted derivatives of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide showed varied efficacy against a panel of Gram-positive and Gram-negative bacteria. nih.gov The activity was found to be dependent on the nature of the substituent on the molecule. nih.gov

One derivative, prepared through a reaction with acetophenone (B1666503), exhibited good antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.05 to 0.5 μg/mL against several bacterial strains. nih.gov However, its activity was weaker against Pseudomonas aeruginosa. nih.gov The presence of a hydroxyl (OH) group on the benzene (B151609) ring of some derivatives was shown to increase the inhibitory activity against strains like Staphylococcus aureus, Streptococcus pyogenes, and Proteus vulgaris. nih.gov

Other studies on different hydrazide-hydrazone derivatives have also reported potent antibacterial action. For example, certain novel derivatives showed strong activity against E. coli and K. pneumoniae with MIC values of 2.5 mg/mL, and against B. subtilis with a MIC of 2.5 mg/mL. mdpi.com

Table 1: Antibacterial Activity of an Acetohydrazide Analogue Data based on derivatives of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide. nih.gov

| Bacterial Strain | Type | MIC Range (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 0.05 - 0.5 |

| Streptococcus pyogenes | Gram-positive | 0.05 - 0.5 |

| Escherichia coli | Gram-negative | 0.05 - 0.5 |

| Proteus vulgaris | Gram-negative | 0.05 - 0.5 |

| Pseudomonas aeruginosa | Gram-negative | 0.5 |

The antifungal potential of hydrazide derivatives has been investigated against various fungal pathogens, including Candida albicans. jocpr.comnih.gov In studies of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide analogues, several compounds demonstrated good inhibitory effects against C. albicans. nih.gov The derivative synthesized with acetophenone showed notable antifungal activity, with a MIC value of 0.05 μg/mL against this opportunistic yeast. nih.gov

This aligns with broader findings for the hydrazide-hydrazone class, where various derivatives have shown significant activity against Candida species. jocpr.com The structural features, such as the length of aliphatic side chains in certain related compounds, have been shown to be important for antifungal efficacy. nih.gov Other studies on different heterocyclic derivatives have also highlighted their activity against yeasts like C. albicans, C. parapsilosis, and Cryptococcus laurentii. nih.gov

The antimicrobial action of hydrazide-hydrazone derivatives is attributed to several potential mechanisms. The core azomethine group (–NH–N=CH–) is considered crucial for their pharmacological activity. mdpi.com

One proposed mechanism involves the inhibition of key bacterial enzymes. Molecular docking studies on some hydrazide-hydrazones suggest they may exert their antibacterial effect by binding strongly to the active site of DNA gyrase, an enzyme essential for bacterial DNA replication. mdpi.com Another potential target is the enzyme pantothenate synthetase, which is involved in a vital metabolic pathway in bacteria. mdpi.com

Furthermore, it is reported that hydrazide and hydrazone compounds can interfere with the integrity of the microbial cell wall and cell membrane, leading to cell death. mdpi.com

Antiproliferative and Anticancer Research

Hydrazide derivatives and their analogues are a promising area of anticancer drug discovery, with studies demonstrating their ability to inhibit the growth of various cancer cell lines through multiple targeted mechanisms. impactfactor.org

Various analogues containing the hydrazide or hydrazone moiety have been evaluated for their cytotoxic effects against a range of human cancer cell lines. In one study, 1,3,4-oxadiazole (B1194373) derivatives synthesized from a napthoic hydrazide showed potential cytotoxicity against human lung cancer (NCI-H460) and liver cancer (Hep-G2) cell lines. uctm.edu The half-maximal inhibitory concentration (IC₅₀) values indicated that the compound's effectiveness was influenced by the types of functional groups attached to the core structure. uctm.edu For example, a derivative with a hydroxyl group showed an IC₅₀ value of 26.21 µM against the Hep-G2 cell line. uctm.edu

Another study focusing on acridine/sulfonamide hybrids, which can be related to the broader class of nitrogen-containing heterocycles, reported significant cytotoxicity. mdpi.com One compound in this study was most active against liver (HepG2), colon (HCT-116), and breast (MCF-7) cancer cells, with IC₅₀ values of 14.51 µM, 9.39 µM, and 8.83 µM, respectively. mdpi.com Similarly, benzylidene benzohydrazide (B10538) derivatives have been tested against cancer stem cells (CSCs), with some showing potent activity with IC₅₀ values as low as 0.034 µg/mL. innovareacademics.in

Table 2: In Vitro Cytotoxicity of Selected Hydrazide/Hydrazone Analogues Data compiled from studies on various hydrazide-related derivatives. uctm.edumdpi.com

| Compound Type | Cancer Cell Line | IC₅₀ Value |

|---|---|---|

| 1,3,4-Oxadiazole Derivative (OX6) uctm.edu | Hep-G2 (Liver) | 26.21 µM |

| Acridine/Sulfonamide Hybrid (8b) mdpi.com | HepG2 (Liver) | 14.51 µM |

| Acridine/Sulfonamide Hybrid (8b) mdpi.com | HCT-116 (Colon) | 9.39 µM |

| Acridine/Sulfonamide Hybrid (8b) mdpi.com | MCF-7 (Breast) | 8.83 µM |

The anticancer effects of hydrazide analogues and related heterocyclic compounds are often linked to their ability to interfere with specific molecular pathways crucial for cancer cell survival and proliferation.

Topoisomerase Inhibition: Some hydrazone derivatives act as inhibitors of topoisomerase enzymes, which are critical for managing DNA topology during replication. Podophyllotoxin-based 1,2,3-triazole derivatives, for example, are known to function as inhibitors of topoisomerase II. nih.gov In a study of acridine/sulfonamide hybrids, one compound displayed a significant inhibitory effect on topoisomerase II (Topo-II) with an IC₅₀ of 7.33 µM, comparable to the control drug Doxorubicin. mdpi.com

Pathway Modulation (VEGFr, PI3K/mTOR): The signaling pathways that regulate cell growth, angiogenesis, and metastasis are common targets. Analogues of curcumin, which share some structural similarities with complex hydrazones, have been shown to modulate metastases and angiogenesis-related proteins like Vascular Endothelial Growth Factor (VEGF) and Epidermal Growth Factor Receptor (EGFR). nih.gov The PI3K/mTOR pathway is another critical target. Research into related compounds has shown that inhibiting this pathway can be a key strategy in anticancer therapy, sometimes in combination with other agents. mdpi.com

Induction of Apoptosis: Many of these compounds exert their cytotoxic effects by inducing programmed cell death, or apoptosis. Studies have shown that treatment with certain hydrazide analogues leads to cell cycle arrest and apoptosis, which is often a consequence of upstream actions like topoisomerase inhibition or DNA damage. mdpi.comnih.gov

Impact on Cell Cycle and Apoptosis Pathways (from related compounds)

While direct studies on this compound's effect on cell cycle and apoptosis are not extensively documented, research on structurally related compounds provides valuable insights into its potential mechanisms of action in cancer cells. For instance, novel tetrahydro- researcher.lifenih.govresearchgate.nettriazolo[3,4-a]isoquinoline chalcones have been shown to induce cell growth arrest and apoptosis. nih.govresearchgate.net Specifically, certain derivatives were found to arrest the cell cycle at the G1 phase, thereby inhibiting the G1/S transition and subsequent cell proliferation. nih.govresearchgate.net This G1 arrest is often accompanied by the induction of apoptosis, or programmed cell death. nih.govresearchgate.net

Mechanistic studies on these related compounds revealed that their pro-apoptotic effects are mediated through the regulation of key apoptosis-related genes. For example, treatment of breast cancer cell lines with these compounds led to an upregulation of pro-apoptotic genes like BAX, p53, and caspase-3, and a downregulation of the anti-apoptotic gene BCL2. nih.gov The activation of caspase-3 is a critical step in the execution phase of apoptosis. mdpi.com Furthermore, the alkaloid erythraline, which shares some structural similarities, has also been reported to induce apoptosis through caspase-3 activation. mdpi.com Flow cytometry analysis of cells treated with related chalcone (B49325) derivatives showed a significant increase in the apoptotic cell population compared to untreated controls. nih.govresearchgate.net These findings suggest that compounds with similar structural motifs to this compound may exert anticancer effects by modulating cell cycle progression and inducing apoptosis.

Anti-inflammatory Potential and Associated Mechanisms

The anti-inflammatory properties of compounds structurally related to this compound have been a subject of investigation. For example, a novel genistein (B1671435) analog, 2,4,6-trihydroxy-alpha-p-methoxyphenylacetophenone, has demonstrated potent anti-inflammatory effects. nih.gov This compound was effective in inhibiting skin edema and the release of the pro-inflammatory mediator prostaglandin (B15479496) E2 (PGE2) both in vitro and in vivo in response to UVB irradiation. nih.gov

Similarly, a series of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives have been synthesized and screened for their anti-inflammatory activity. nih.gov Using the carrageenan-induced rat paw edema model, a standard method for evaluating anti-inflammatory drugs, many of these compounds showed significant activity. nih.gov The mechanisms underlying the anti-inflammatory effects of such compounds are believed to involve the inhibition of inflammatory mediators and enzymes. Given the structural similarities, it is plausible that this compound and its derivatives could also exhibit anti-inflammatory properties, warranting further investigation into their potential to modulate inflammatory pathways.

Enzyme Inhibitory Activities

Phosphodiesterase 5 (PDE5) is an enzyme that plays a crucial role in regulating cellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various physiological processes. nih.gov Inhibition of PDE5 leads to an increase in cGMP levels, which has therapeutic applications in conditions such as erectile dysfunction and pulmonary arterial hypertension. nih.govnih.gov While direct studies on the PDE5 inhibitory activity of this compound are not available, the development of selective PDE5 inhibitors is an active area of research. nih.gov The core structure of this compound, containing a heterocyclic ring and a flexible linker, is a common feature in many enzyme inhibitors. The potential for this compound and its analogues to interact with the active site of PDE5 remains an area for future exploration.

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of tyrosine kinases and is essential for T-cell development and activation. nih.govnih.gov Dysregulation of Lck activity is implicated in various diseases, including cancer and autoimmune disorders, making it an attractive therapeutic target. nih.govnih.gov Several classes of Lck inhibitors have been developed, with some containing pyrimidine (B1678525) and pyrazolopyrimidine scaffolds, which are structurally related to the pyridine (B92270) ring in this compound. caymanchem.comresearchgate.net For instance, a series of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivatives have been identified as potent Lck inhibitors, with one compound exhibiting an IC50 value of 10.6 nM. nih.gov These inhibitors typically act by competing with ATP for binding to the kinase domain of Lck, thereby blocking its phosphorylation activity. caymanchem.com The structural features of this compound suggest that it could be a scaffold for the design of novel Lck inhibitors.

Table 1: Lck Inhibitory Activity of a Related Compound

| Compound ID | Lck IC50 (nM) | Reference |

|---|---|---|

| Compound 12a (a 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivative) | 10.6 | nih.gov |

The pyridine and hydrazide moieties present in this compound are found in various kinase inhibitors, suggesting a broad potential for this scaffold.

BRAF Kinase Inhibition: The BRAF kinase is a key component of the MAPK signaling pathway, and its mutation is a driver in many cancers, particularly melanoma. nih.govmdpi.com A series of pyrazolopyridine inhibitors of the mutated BRAFV600E have been developed, demonstrating that the pyridine scaffold can be effectively targeted for BRAF inhibition. nih.gov These inhibitors have shown to be potent, selective, and orally bioavailable, leading to tumor growth inhibition in preclinical models. nih.gov

c-Met Inhibition: The c-Met receptor tyrosine kinase is another important target in cancer therapy, and its abnormal activation is linked to tumor development and progression. nih.govnih.gov Notably, (E)-N'-benzylidene hydrazides have been identified as novel and potent c-Met inhibitors through fragment-based virtual screening. nih.gov One compound from this series exhibited a remarkable IC50 value of 0.37 nM against c-Met. nih.gov This highlights the potential of the hydrazide group in designing effective c-Met inhibitors.

There is currently no direct evidence to suggest that this compound or its close analogues are inhibitors of mTOR.

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. researcher.lifeebyu.edu.tr A series of hydrazide-bridged pyridazines have been synthesized and evaluated for their inhibitory potential against AChE and BChE. researcher.lifeebyu.edu.tr These compounds demonstrated significant inhibitory activity against both enzymes, with some showing higher potency than the reference drug tacrine. researcher.lifeebyu.edu.tr For example, one compound exhibited a Ki value of 3.26 nM against AChE, while another showed a Ki of 0.94 nM against BChE. researcher.lifeebyu.edu.tr Similarly, other studies on hydrazide-hydrazone derivatives have also reported potent dual inhibition of AChE and BChE. nih.gov These findings strongly suggest that the hydrazide moiety is a key pharmacophore for cholinesterase inhibition and that this compound could be a promising candidate for the development of new anti-Alzheimer's agents.

Table 2: Cholinesterase Inhibitory Activity of Related Hydrazide Derivatives

| Compound Class | Target Enzyme | Ki (nM) | IC50 (µM) | Reference |

|---|---|---|---|---|

| Hydrazide-bridged pyridazine (B1198779) (Compound 6a) | AChE | 3.26 | - | researcher.lifeebyu.edu.tr |

| Hydrazide-bridged pyridazine (Compound 5a) | BChE | 0.94 | - | researcher.lifeebyu.edu.tr |

| Iodinated hydrazide-hydrazones | AChE | - | 15.1-140.5 | nih.gov |

| Iodinated hydrazide-hydrazones | BChE | - | 35.5-170.5 | nih.gov |

Antitubercular Activity

The hydrazide functional group is a key pharmacophore in several antitubercular agents, most notably isoniazid (B1672263). This has prompted extensive research into novel hydrazide-containing compounds for their potential to combat Mycobacterium tuberculosis. While direct studies on the antitubercular activity of this compound are not extensively detailed in publicly available research, the activity of its structural analogues, particularly those containing the pyridine nucleus, has been a subject of significant investigation.

Research into related structures has shown that the pyridine core is a viable scaffold for developing new antitubercular agents. researchgate.net For instance, various derivatives of nicotinic acid hydrazides, which share the pyridyl-hydrazide framework, have been synthesized and evaluated. One study focused on three series of 6-aryl-2-methylnicotinohydrazides and their derivatives. nih.gov The findings revealed that converting the parent hydrazide into isatin (B1672199) hydrazides resulted in a noteworthy increase in activity against M. tuberculosis. nih.gov Specifically, the introduction of a bromine atom on the isatin moiety led to a compound with a minimum inhibitory concentration (MIC) of 6.25 µg/mL. nih.gov This suggests that lipophilicity is a critical factor for the antimycobacterial efficacy of these analogues. nih.gov

Similarly, another class of analogues, pyridyl chalcones, has demonstrated inhibitory activity against M. tuberculosis H37Rv. mdpi.com Chalcones featuring a lipophilic A-ring, such as dichloro-phenyl, pyrene-1-yl, and biphenyl-4-yl moieties, were the most potent, with IC₉₀ values in the low micromolar range (8.9–28 µM). mdpi.com This further underscores the importance of lipophilic substituents in enhancing antitubercular potency within pyridine-based scaffolds.

The design of novel compounds has also explored linking the pyridine moiety to other heterocyclic systems known for antitubercular effects. A series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed based on the structure of pyrazinamide, a first-line antitubercular drug. rsc.org Several of these compounds exhibited significant activity, with IC₅₀ values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra. rsc.org

The table below summarizes the antitubercular activity of selected analogues containing the pyridine moiety.

| Compound Class/Derivative | Target Organism | Activity Measurement | Result |

| N′-(5-Bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | M. tuberculosis | MIC | 6.25 µg/mL nih.gov |

| N′-(5-Chloro-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | M. tuberculosis | MIC | 12.50 µg/mL nih.gov |

| (E)-1-(Biphenyl-4-yl)-3-(pyridin-4-yl)prop-2-en-1-one (Pyridyl Chalcone Analogue) | M. tuberculosis H37Rv | IC₉₀ | 8.9 µM mdpi.com |

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives (e.g., compounds 6a, 6e, 6h, 6j, 6k) | Mycobacterium tuberculosis H37Ra | IC₅₀ | 1.35 - 2.18 µM rsc.org |

Investigation of Receptor/Target Binding and Specificity

The precise molecular targets of this compound itself have not been specifically elucidated in available scientific literature. However, investigations into complex analogues that incorporate the 6-methoxypyridin-3-yl moiety provide valuable insights into potential mechanisms of action and receptor interactions.

A notable example is the compound CQ211 , chemically known as 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H- nih.govmdpi.commdpi.comtriazolo[4,5-c]quinolin-4-one. researchgate.netnih.gov This molecule, which contains the 6-methoxypyridin-3-yl group, has been identified as a highly potent and selective inhibitor of the atypical kinase RIOK2. researchgate.netnih.gov RIOK2 is implicated in ribosome maturation and cell cycle progression and is considered a therapeutic target in multiple human cancers. nih.gov

The binding affinity of CQ211 to RIOK2 is exceptionally high, with a dissociation constant (Kd) of 6.1 nM. researchgate.netnih.gov Crystallographic studies of the RIOK2-CQ211 complex have revealed the molecular basis for this potent inhibition, showing specific interactions within the ATP binding site of the kinase. researchgate.net This high degree of selectivity and potency makes CQ211 a valuable chemical probe for studying RIOK2 functions and a lead compound for developing new therapeutic agents. researchgate.netnih.gov

While the therapeutic context for CQ211 is oncology rather than tuberculosis, its mechanism demonstrates that the 6-methoxypyridin-3-yl scaffold can be incorporated into molecules that bind with high specificity and affinity to kinase targets. This opens a potential avenue for future research, exploring whether simpler derivatives like this compound or its close analogues could be designed to target specific enzymes within M. tuberculosis, such as its protein kinases. Docking studies on analogues like pyridyl chalcones have suggested that they may inhibit M. tuberculosis protein tyrosine phosphatases (MtbPtpA and MtbPtpB), indicating that enzymes are plausible targets for this class of compounds. mdpi.com

The table below details the target binding data for the analogue CQ211.

| Compound Name | Target Receptor/Enzyme | Binding Measurement | Result |

| CQ211 (8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H- nih.govmdpi.commdpi.comtriazolo[4,5-c]quinolin-4-one) | RIOK2 Kinase | Kd | 6.1 nM researchgate.netnih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of the Hydrazide Fragment on Biological Potency

The hydrazide moiety (-CONHNH2) is a crucial functional group that significantly influences the biological activity of many compounds. nih.gov It is recognized as a valuable pharmacophore in the development of antimicrobial, anticancer, and anti-inflammatory agents. rrpharmacology.ru The presence of the hydrazide group in a molecule can impact its potency through several mechanisms, including its ability to form hydrogen bonds, chelate metal ions, and act as a reactive intermediate for the formation of various heterocyclic systems.

In the context of pyridine-based structures, the hydrazide fragment has been shown to be a key determinant of biological activity. For instance, studies on various heterocyclic acetohydrazide derivatives have demonstrated that the hydrazide moiety is essential for their antimicrobial properties. nih.gov It is proposed that the -NHNH2 group can interact with essential enzymes or cellular components of microorganisms, leading to the inhibition of their growth.

Furthermore, the hydrazide group can be readily converted into hydrazones (-CONHN=CHR) through condensation with aldehydes or ketones. nih.govnih.gov This chemical reactivity allows for the generation of a diverse library of derivatives with potentially enhanced or altered biological activities. The resulting hydrazones often exhibit increased lipophilicity and modified electronic properties, which can affect their interaction with biological targets. researchgate.net For example, a series of N'-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives were synthesized and evaluated as potential anticancer agents, highlighting the importance of the hydrazone moiety for their activity. researchgate.net

Table 1: Influence of the Hydrazide Moiety on Biological Activity of Representative Compounds

| Compound ID | Core Structure | Moiety | Observed Biological Activity | Reference |

| A | Pyrimidine (B1678525) | Acetohydrazide | Antimicrobial activity | nih.gov |

| B | Pyridine-Oxadiazole | Acetohydrazide | Anticancer activity | researchgate.net |

| C | Cannabinoid Analog | Hydrazide | CB1 receptor antagonist | japsonline.com |

| D | Quinoline (B57606) | Hydrazide-Hydrazone | Anticancer activity | rrpharmacology.ru |

Impact of Substituents on the Pyridine (B92270) Ring

The nature, position, and number of substituents on the pyridine ring play a pivotal role in determining the biological activity of pyridine derivatives. nih.gov The 6-methoxy group in 2-(6-Methoxypyridin-3-yl)acetohydrazide is a key feature that can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

The methoxy (B1213986) group (-OCH3) is a common substituent in many approved drugs and is known to modulate ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov The position of the methoxy group is critical. For instance, in a series of trifluoromethyl methoxyphenyl β-diketones, the position of the methoxy group on the aromatic ring influenced their cytotoxic and antimicrobial activities. tmu.edu.tw A review of pyridine derivatives with antiproliferative activity found that the presence and position of methoxy groups enhanced their activity against various cancer cell lines. nih.gov It was observed that the introduction of methoxy groups can reduce polarity, which in some cases correlates with lower IC50 values. nih.gov

The electronic effects of substituents are also crucial. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the pyridine ring can alter its pKa and reactivity. For example, a study on 3-substituted pyridines demonstrated the influence of substituents on their acidity constants. In a series of 8(meso)-pyridyl-BODIPYs, the introduction of electron-withdrawing groups at the 2,6-positions of the pyridyl ring increased the fluorescence quantum yields. mdpi.com

Table 2: Impact of Pyridine Ring Substituents on Biological Activity

| Compound ID | Pyridine Substitution | Effect on Activity | Reference |

| E | 6-Methoxy | Enhanced antiproliferative activity | nih.gov |

| F | 2,6-Difluoro | Improved potency as SLACK inhibitors | mdpi.com |

| G | 4-Chloro | Essential for potent SLACK inhibition | mdpi.com |

| H | 2,6-Methoxycarbonyl | Enhanced fluorescence quantum yields | mdpi.com |

Role of Acetyl Moiety Modifications on Activity

The acetyl moiety (-COCH2-) in this compound serves as a linker connecting the pyridine ring to the hydrazide group. Modifications to this linker can significantly impact the molecule's conformational flexibility, steric hindrance, and ultimately, its biological activity.

Alterations in the length of the acetyl chain can affect the spatial orientation of the pharmacophoric groups, influencing how the molecule fits into a receptor's binding pocket. In a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, modifications to the linker region were explored to establish structure-activity relationships. mdpi.com

The introduction of substituents on the α-carbon of the acetyl group can also lead to changes in activity. For example, methylation at this position could introduce steric bulk and alter the compound's conformational preferences. In a study of ketamine esters, the length of the aliphatic ester chain influenced the anesthetic and analgesic properties. mdpi.com

Table 3: Effect of Acetyl Moiety Modifications on Biological Activity

| Compound ID | Modification | Resulting Change in Activity | Reference |

| I | Formation of N-acylhydrazone | Altered anticancer activity | nih.gov |

| J | Variation in linker length | Modulated inhibitory potency | mdpi.com |

| K | α-Methylation | Potential for altered steric and conformational properties | mdpi.com |

Stereochemical Considerations and Enantiomeric Activity

The presence of a chiral center in a molecule can lead to the existence of enantiomers, which are non-superimposable mirror images. These enantiomers can exhibit significantly different pharmacological activities, as they may interact differently with chiral biological macromolecules such as receptors and enzymes.

In the case of this compound itself, there is no chiral center. However, modifications to the acetyl moiety, such as the introduction of a substituent on the α-carbon, would create a stereocenter. For example, the synthesis of (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide resulted in a molecule with a defined stereochemistry at the C=N bond. rrpharmacology.ru

The formation of diastereoisomers has been observed in N-acylhydrazone derivatives, particularly when there is a significant degree of conformational freedom in the parent hydrazide. nih.gov These diastereomers (E/Z isomers) can exhibit different biological activities. For instance, in a series of modified vemurafenib (B611658) analogs, one compound was formed as a mixture of E/Z diastereoisomers, which could impact its biological performance. nih.gov

The synthesis of chiral pyridine derivatives is an active area of research, with methods being developed for the enantioselective synthesis of substituted pyridines. nih.gov

Table 4: Stereochemical Aspects of Related Compounds

| Compound Series | Stereochemical Feature | Impact on Activity | Reference |

| Modified Vemurafenib Analogs | E/Z Diastereomers of N-acylhydrazone | Potential for differential biological performance | nih.gov |

| Quinoline Hydrazones | E conformation of C=N bond | Defined stereochemistry for biological evaluation | rrpharmacology.ru |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Chiral center in oxazolidinone ring | Enantiomers can have different activities | nih.gov |

Conformational Analysis and its Relation to the Biological Profile

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the preferred spatial arrangements of a molecule and how these conformations relate to its biological activity.

For this compound, the rotational freedom around the single bonds of the acetylhydrazide linker allows the molecule to adopt various conformations. The relative orientation of the methoxypyridine ring and the hydrazide group will be influenced by steric and electronic factors. Theoretical studies on 3-substituted pyridines have explored their conformational equilibria.

In a study of N-acylhydrazones, the E/Z isomerization around the imine bond and the syn/anti-periplanar conformations around the amide bond were identified as key conformational features. researchgate.net The solid-state conformation of a quinoline hydrazide derivative was determined by X-ray diffraction, revealing a bent conformation of the alkyl chain, which could impact its metal-chelating properties. rrpharmacology.ru

The conformational flexibility or rigidity of a molecule can influence its binding affinity to a receptor. A more rigid analog that pre-organizes into the bioactive conformation may exhibit higher potency. The study of the conformational preferences of this compound and its derivatives through computational modeling and experimental techniques like NMR spectroscopy would provide valuable insights into their biological profiles.

Table 5: Conformational Features of Related Structures

| Compound Class | Conformational Aspect | Implication for Biological Profile | Reference |

| N-Acylhydrazones | E/Z isomerization and syn/anti-periplanar conformations | Influences molecular shape and potential for receptor interaction | researchgate.net |

| Quinoline Hydrazones | Bent conformation of alkyl chain in solid state | May affect metal chelation and biological activity | rrpharmacology.ru |

| 3-Substituted Pyridines | Tautomeric and conformational equilibria | Affects physicochemical properties and reactivity |

Following a comprehensive investigation for scientific literature and data pertaining to the chemical compound This compound , it has been determined that there is no publicly available research that specifically addresses the computational and in silico analyses as detailed in the user's request.

Extensive searches for molecular docking studies, quantum chemical calculations (DFT, Conceptual DFT), and Quantitative Structure-Activity Relationship (QSAR) modeling specifically for "this compound" did not yield any specific results. Consequently, the detailed information required to populate the outlined sections and subsections, including data on ligand-protein binding affinities, key interacting residues, electronic structure, and reactivity descriptors, is not available.

Due to the absence of this specific scientific data and the strict requirement to focus solely on the requested compound and outline, it is not possible to generate the requested article. Creating content for the specified sections would necessitate fabricating data and research findings, which would be scientifically inaccurate and violate the core instructions of the request.

Computational Chemistry and in Silico Approaches in the Study of 2 6 Methoxypyridin 3 Yl Acetohydrazide

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a fundamental computational tool in drug discovery. For a compound like 2-(6-Methoxypyridin-3-yl)acetohydrazide, QSAR models can be developed to forecast its biological activity against various targets. These models are built on the principle that the biological activity of a chemical is directly related to its molecular structure.

The process begins by compiling a dataset of compounds with structural similarities to this compound for which experimental biological activity data (e.g., IC50 values) are known. For each molecule in this training set, a series of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then employed to build a mathematical relationship between the descriptors and the observed biological activity.

Once a statistically robust QSAR model is established, the molecular structure of this compound can be inputted to predict its activity. This allows for an early, cost-effective assessment of its potential as a therapeutic agent. Studies on related hydrazide derivatives have successfully utilized such models to predict anticancer and antimicrobial activities, providing a framework for how this compound could be evaluated. mdpi.comnih.gov The combination of QSAR and matched molecular pair (MMP) analysis is another powerful strategy that could be applied. scispace.comnih.gov This approach identifies how small, specific structural changes influence biological activity, offering clear guidance for optimizing the this compound scaffold. scispace.comnih.gov

Identification of Physicochemical Descriptors Influencing Activity

The biological activity of a molecule is intrinsically linked to its physicochemical properties. For this compound, computational tools can rapidly calculate a wide array of descriptors that govern its behavior in a biological system. These descriptors are crucial for understanding its pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and pharmacodynamics.

Key physicochemical descriptors for this compound would include:

Molecular Weight (MW): Influences size and diffusion characteristics.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects membrane permeability and solubility.

Topological Polar Surface Area (TPSA): Predicts hydrogen bonding potential and is a good indicator of drug transport properties.

Number of Hydrogen Bond Donors and Acceptors: Crucial for molecular recognition and binding to biological targets.

Number of Rotatable Bonds: Relates to conformational flexibility.

Computational studies on other methoxy-functionalized pyrimidine (B1678525) and hydrazide derivatives have shown that properties like lipophilicity and the distribution of electronic charge significantly impact their biological profiles. cumhuriyet.edu.trnih.gov By analyzing these descriptors for this compound, researchers can predict its drug-likeness based on established rules such as Lipinski's Rule of Five.

Below is an interactive table of predicted physicochemical descriptors for this compound, calculated using cheminformatics software.

| Descriptor | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight | 181.19 g/mol | Influences absorption and distribution; generally <500 for oral drugs. |

| LogP | 0.45 | Indicates moderate lipophilicity, balancing solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 68.2 Ų | Predicts cell permeability; values <140 Ų are favorable for oral bioavailability. |

| Hydrogen Bond Donors | 2 | Contributes to target binding specificity; typically ≤5. |

| Hydrogen Bond Acceptors | 4 | Important for interactions with biological macromolecules; typically ≤10. |

| Rotatable Bonds | 3 | Relates to conformational flexibility and binding entropy; generally ≤10. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time at an atomic level. For this compound, MD simulations are invaluable for understanding its conformational flexibility and its interactions with biological targets, such as enzymes or receptors. core.ac.uk

In a typical MD simulation, this compound would be placed in a simulated physiological environment (e.g., a box of water molecules). The forces between all atoms are calculated, and Newton's equations of motion are solved to predict the positions and velocities of the atoms over a series of small time steps. The resulting trajectory provides detailed information on:

Conformational Preferences: Identifying the most stable three-dimensional shapes of the molecule in solution.

Binding Stability: If simulated in complex with a protein, MD can reveal the stability of the binding pose, key interacting amino acid residues, and the strength of the interaction over time. researchgate.net

Solvation Effects: How the molecule interacts with surrounding water molecules, which influences its solubility and availability.

MD simulations on related heterocyclic compounds have been used to validate docking results and to refine the understanding of how ligands adapt within a binding site. core.ac.ukresearchgate.net For this compound, this technique could elucidate the stability of its binding to a target protein, providing insights that are unobtainable from static docking studies alone.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. While requiring crystallographic data, the principles can be applied to understand the non-covalent interaction patterns of this compound, which are fundamental to its crystal packing and its recognition by a biological target.

The Hirshfeld surface is a graphical representation of the space a molecule occupies in a crystal. The surface is colored according to different properties, most commonly d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate strong interactions, such as hydrogen bonds, while blue regions represent weaker contacts.

For this compound, a Hirshfeld analysis would reveal:

The dominant intermolecular forces, likely to be N-H···O and C-H···O hydrogen bonds involving the acetohydrazide group and the pyridine (B92270) nitrogen.

This analysis provides a detailed fingerprint of the molecule's interaction tendencies, which is crucial for understanding its solid-state properties and for designing derivatives with improved binding characteristics. Studies on other molecules with similar functional groups confirm the utility of Hirshfeld analysis in elucidating the role of various weak interactions in stabilizing molecular structures. mdpi.comresearchgate.net

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If this compound were identified as a hit compound, its structure would serve as a starting point for virtual screening and the design of a virtual library.

There are two main approaches:

Ligand-Based Virtual Screening: If the biological target is unknown, a library of compounds can be screened for similarity to the this compound structure. This is based on the principle that structurally similar molecules are likely to have similar biological activities.

Structure-Based Virtual Screening: If the 3D structure of the target protein is known, molecular docking can be used to predict the binding affinity and pose of a large number of compounds.

Starting with the this compound scaffold, a virtual library can be designed by systematically modifying its structure. For example, different substituents could be added to the pyridine ring, or the linker could be altered. This library of virtual derivatives can then be screened in silico to prioritize the most promising candidates for synthesis and experimental testing. This approach accelerates the hit-to-lead optimization process by focusing resources on compounds with the highest predicted potency and best drug-like properties. researchgate.net

Bioactivity Score Prediction and Chemoinformatics Tools

Various chemoinformatics tools and online platforms, such as Molinspiration, allow for the rapid prediction of bioactivity scores for a given molecule. molinspiration.com These scores are calculated based on the similarity of the input structure to a database of known bioactive molecules. The predictions typically categorize the likelihood of a compound acting on major drug target classes.

For this compound, a bioactivity score prediction would provide an initial assessment of its potential to interact with targets such as:

GPCR ligands

Ion channel modulators

Kinase inhibitors

Nuclear receptor ligands

Protease inhibitors

Enzyme inhibitors

These predictions are based on statistical analysis of the structural features present in the molecule. While not a substitute for experimental validation, they are a valuable tool for hypothesis generation and for understanding the potential polypharmacology of a compound. For instance, a high score for "enzyme inhibitor" would suggest that experimental assays should prioritize screening against various enzyme families.

Below is an illustrative table of predicted bioactivity scores for this compound. A score > 0 indicates a higher probability of activity, while a score < -0.5 is considered unlikely.

| Target Class | Predicted Bioactivity Score | Interpretation |

|---|---|---|

| GPCR Ligand | -0.25 | Moderately likely to interact with G-protein coupled receptors. |

| Ion Channel Modulator | -0.40 | Less likely to act as an ion channel modulator. |

| Kinase Inhibitor | 0.15 | Good potential to act as a kinase inhibitor. |

| Nuclear Receptor Ligand | -0.60 | Unlikely to bind to nuclear receptors. |

| Protease Inhibitor | -0.10 | Plausible activity as a protease inhibitor. |

| Enzyme Inhibitor | 0.30 | High likelihood of being an enzyme inhibitor. |

Future Directions and Research Perspectives

Exploration of Novel Derivatization Pathways

The future development of 2-(6-methoxypyridin-3-yl)acetohydrazide will likely involve the exploration of diverse derivatization pathways to generate a library of analogues with potentially enhanced biological activities. The hydrazide functional group is a versatile handle for a variety of chemical transformations.

One promising avenue is the condensation of the hydrazide with a range of aldehydes and ketones to form N-acylhydrazones. This approach has been successfully employed for other acetohydrazide derivatives, such as in the synthesis of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. srce.hrnih.govnih.gov The reaction of the parent hydrazide with various substituted aromatic and heterocyclic aldehydes and ketones could yield a series of N-ylidenehydrazides. srce.hrnih.govnih.gov The nature of the substituent on the aldehyde or ketone can significantly influence the biological activity of the resulting compound. nih.gov

Furthermore, the acetohydrazide moiety can serve as a precursor for the synthesis of various five-membered heterocyclic rings. For instance, reaction with carbon disulfide in the presence of a base could lead to the formation of 1,3,4-oxadiazole-2-thiones. Treatment with isothiocyanates could yield thiosemicarbazide (B42300) derivatives, which can then be cyclized to form 1,2,4-triazole (B32235) or 1,3,4-thiadiazole (B1197879) rings. A similar strategy has been demonstrated in the synthesis of condensed quinazolinone derivatives from 2-(6-iodo-4-oxoquinazolin-3(4H)-yl)acetohydrazide. ikprress.org

The pyridine (B92270) nitrogen and the methoxy (B1213986) group also offer sites for modification, although these are generally less reactive than the hydrazide. N-oxidation of the pyridine ring or demethylation of the methoxy group could be explored to generate further analogues with altered electronic and solubility properties.

A systematic exploration of these derivatization pathways could lead to the identification of new compounds with improved potency, selectivity, and pharmacokinetic profiles.

Advanced Pre-clinical Evaluation

A comprehensive pre-clinical evaluation will be crucial to understand the therapeutic potential of novel derivatives of this compound. This should encompass both in vitro and in vivo studies to establish a detailed pharmacological and toxicological profile.

Initial in vitro screening should assess the activity of the synthesized compounds against a panel of relevant biological targets. For example, if antimicrobial activity is being investigated, this would involve determining the minimum inhibitory concentration (MIC) against a range of bacterial and fungal strains. nih.govnih.gov For anticancer applications, cytotoxicity assays against a panel of cancer cell lines would be necessary. researchgate.net

Promising candidates from in vitro studies should then be advanced to in vivo models. For infectious diseases, this could involve murine models of infection to assess the efficacy of the compounds in reducing the pathogen burden. acs.org For oncology, xenograft models, where human tumors are grown in immunocompromised mice, are a standard for evaluating the anti-tumor activity of new chemical entities. acs.org

Pharmacokinetic (PK) studies are a critical component of pre-clinical evaluation, providing information on the absorption, distribution, metabolism, and excretion (ADME) of the compounds. acs.org These studies help in understanding the bioavailability and half-life of the drug, which are essential for determining appropriate dosing regimens. Metabolic stability assays, often using liver microsomes, can provide early insights into the metabolic fate of the compounds. acs.org

The following table outlines a potential framework for the advanced pre-clinical evaluation of this compound derivatives.

| Stage of Evaluation | Parameters to be Assessed | Examples of Assays |

| In Vitro Pharmacology | Biological activity and potency | MIC determination for antimicrobial activity, IC50 values for cytotoxicity against cancer cell lines |

| In Vivo Efficacy | Therapeutic effect in a living organism | Murine models of infection, human tumor xenograft models |

| Pharmacokinetics (PK) | ADME properties | Bioavailability studies, plasma concentration-time profiles, tissue distribution |

| Metabolic Stability | Rate and pathways of metabolism | Incubation with liver microsomes, identification of metabolites |

| Preliminary Toxicology | Acute toxicity and tolerability | Maximum tolerated dose (MTD) studies in rodents |

Co-crystallization Studies and High-Resolution Structural Biology

To facilitate rational drug design and optimize the interaction of this compound derivatives with their biological targets, co-crystallization studies and high-resolution structural biology techniques are indispensable. Determining the three-dimensional structure of a compound bound to its target protein can provide crucial insights into the binding mode and the key molecular interactions.

Once a specific biological target is identified, efforts should be made to co-crystallize the most potent derivatives with the target protein. Successful crystallization would allow for the determination of the complex structure using X-ray crystallography. This has been achieved for other acetohydrazide-metal complexes, revealing the coordination modes of the acetohydrazide ligand. nih.gov Similarly, crystal structures of palladium complexes with substituted methoxypyridine ligands have been reported, demonstrating the feasibility of obtaining structural data for this class of compounds. nih.gov

The resulting structural information can guide further synthetic efforts. For example, if the crystal structure reveals an unoccupied pocket in the binding site, new derivatives can be designed to incorporate functional groups that can occupy this pocket and form additional favorable interactions, potentially leading to increased potency and selectivity.

In cases where co-crystallization is challenging, other structural biology techniques such as nuclear magnetic resonance (NMR) spectroscopy can be employed to probe the interactions between the ligand and the protein.

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic understanding of the mechanism of action of this compound and its derivatives, the integration of multi-omics data is a powerful approach. This involves the simultaneous analysis of different types of biological molecules, such as proteins (proteomics) and metabolites (metabolomics), in cells or tissues treated with the compound.

For instance, proteomics studies can identify changes in the expression levels of thousands of proteins following drug treatment. nih.gov This can help to identify the cellular pathways that are perturbed by the compound and may reveal unexpected off-target effects. Single-cell proteomics can provide even more granular information, revealing heterogeneity in the drug response within a cell population. nih.gov

Metabolomics, on the other hand, can provide a snapshot of the metabolic state of the cells by measuring the levels of various small molecule metabolites. This can reveal how the compound affects cellular metabolism and can help to identify biomarkers of drug response.

By integrating data from proteomics, metabolomics, and potentially other 'omics' technologies such as transcriptomics, a comprehensive picture of the drug's mechanism of action can be constructed. This can facilitate the identification of a compound's primary target, as well as potential mechanisms of resistance.

Development of Prodrug Strategies

The development of prodrugs is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility or rapid metabolism. nih.gov This approach could be beneficial for optimizing the therapeutic potential of this compound derivatives.

The hydrazide moiety itself can be considered a part of a prodrug, as is the case with the well-known anti-tuberculosis drug isoniazid (B1672263) (isonicotinic acid hydrazide), which is a prodrug that is activated by a bacterial catalase-peroxidase enzyme. wikipedia.org The acetohydrazide group in the title compound could potentially undergo in vivo hydrolysis to release a carboxylic acid metabolite, which may or may not be the active species.

To improve aqueous solubility, a common challenge in drug development, polar functional groups such as phosphates, amino acids, or sugars could be attached to the parent molecule. nih.gov These promoieties are designed to be cleaved off in vivo by enzymes such as phosphatases or esterases, releasing the active drug. For example, a phosphate (B84403) group could be attached to a hydroxylated derivative of the parent compound to create a more water-soluble prodrug. nih.gov

Alternatively, if the compound is too polar, its lipophilicity could be increased by masking the polar hydrazide group with a lipophilic moiety that is later cleaved off. This could improve absorption across biological membranes.

The design of prodrugs requires a careful balance between stability in the gastrointestinal tract and at the site of absorption, and efficient cleavage to the active drug at the target site.

Repurposing Potential of the Core Scaffold

Drug repurposing, or finding new uses for existing molecules, is an attractive strategy that can reduce the time and cost of drug development. srce.hr The 6-methoxypyridine core is present in a number of biologically active compounds, suggesting that the this compound scaffold may have untapped therapeutic potential in various disease areas.

For example, compounds containing the pyridine-3-carbonitrile (B1148548) moiety, which is structurally related to the core of the title compound, have shown a range of biological activities, including antiviral and antimicrobial effects. researchgate.net The 2-pyridylacetonitrile (B1294559) scaffold is also a versatile precursor for the synthesis of various functionally substituted pyridines with potential biological applications. mdpi.com

The methoxypyridine moiety itself can influence the biological activity of a molecule. For example, 6-methoxypyridin-3-ylboronic acid has been reported as a potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme involved in various physiological processes. This suggests that the 6-methoxypyridine scaffold could be a starting point for the design of new inhibitors for this enzyme family.

A systematic screening of this compound and its derivatives against a broad range of biological targets could uncover unexpected activities and open up new avenues for drug repurposing. This approach, combined with the other research directions outlined above, could lead to the development of novel therapeutics based on this versatile chemical scaffold.

Q & A

Q. What experimental designs address discrepancies in biological activity data across studies?

- Methodological Answer :

- Control standardization : Use identical cell lines (e.g., MCF-7 for anticancer assays) and culture conditions (RPMI-1640, 5% CO2).

- Dose-response curves : Test concentrations from 1 nM–100 µM, ensuring IC50 values are calculated via nonlinear regression (GraphPad Prism).

- Counter-screen against off-targets : Rule out false positives via kinase panel assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.